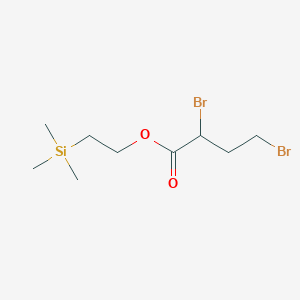
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trimethylsilyl group and two bromine atoms attached to a butanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate typically involves the esterification of 2,4-dibromobutanoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trimethylsilyl)ethyl butanoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of substituted butanoates.
Reduction: Formation of 2-(trimethylsilyl)ethyl butanoate.
Oxidation: Formation of 2,4-dibromobutanoic acid.
Applications De Recherche Scientifique
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for carboxylic acids.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group can stabilize carbocation intermediates, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,4-dibromobutanoate: Similar structure but lacks the trimethylsilyl group.
Ethyl 2,4-dibromobutanoate: Similar structure but with an ethyl group instead of the trimethylsilyl group.
2-(Trimethylsilyl)ethyl acetate: Similar ester structure but with acetate instead of dibromobutanoate.
Uniqueness
2-(Trimethylsilyl)ethyl 2,4-dibromobutanoate is unique due to the presence of both the trimethylsilyl group and the dibromobutanoate ester. This combination imparts distinct chemical reactivity and stability, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
87831-15-0 |
|---|---|
Formule moléculaire |
C9H18Br2O2Si |
Poids moléculaire |
346.13 g/mol |
Nom IUPAC |
2-trimethylsilylethyl 2,4-dibromobutanoate |
InChI |
InChI=1S/C9H18Br2O2Si/c1-14(2,3)7-6-13-9(12)8(11)4-5-10/h8H,4-7H2,1-3H3 |
Clé InChI |
DBCPNDHINXYVPQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCOC(=O)C(CCBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
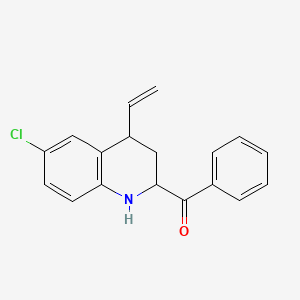
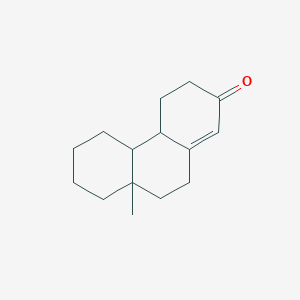


![2,2'-Disulfanediylbis[4-cyclopentyl-6-(hydroxymethyl)phenol]](/img/structure/B14393830.png)
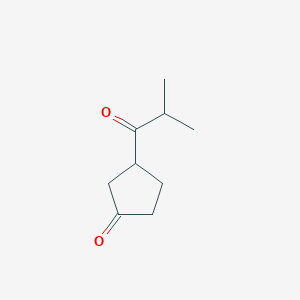
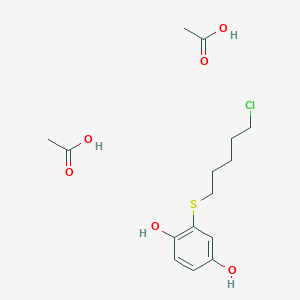

![2-[3-(Ethylamino)-3-oxopropyl]-1,1,1-trimethylhydrazin-1-ium](/img/structure/B14393855.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)

![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
